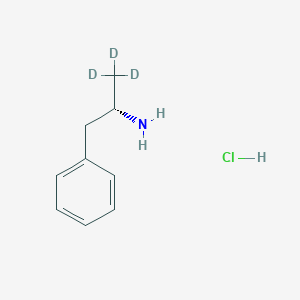

(2S)-1,1,1-trideuterio-3-phenylpropan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dexamfetamine-d3 Hydrochloride, also known as (aS)-a-(Methyl-d3)benzeneethanamine Hydrochloride, is a stable isotope-labeled compound. It is a derivative of dexamfetamine, a potent central nervous system stimulant. This compound is primarily used in scientific research and pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dexamfetamine-d3 Hydrochloride involves the incorporation of deuterium atoms into the dexamfetamine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of the deuterated precursor, followed by its conversion into the final product through a series of steps including reduction, substitution, and purification .

Industrial Production Methods

Industrial production of Dexamfetamine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .

Chemical Reactions Analysis

Types of Reactions

Dexamfetamine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form deuterated amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include deuterated analogs of dexamfetamine and its derivatives. These products are used in various research applications to study the pharmacokinetics and metabolism of dexamfetamine .

Scientific Research Applications

Dexamfetamine-d3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of dexamfetamine in the body.

Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of dexamfetamine.

Drug Development: Used in the development and testing of new pharmaceutical formulations.

Neuroscience Research: Employed in studies related to the central nervous system and its disorders

Mechanism of Action

Dexamfetamine-d3 Hydrochloride exerts its effects by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. It prevents the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. This results in enhanced stimulation of the central nervous system, which is beneficial in the treatment of conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy .

Comparison with Similar Compounds

Similar Compounds

Dexamfetamine: The non-deuterated form of Dexamfetamine-d3 Hydrochloride.

Lisdexamfetamine: A prodrug of dexamfetamine used in the treatment of ADHD and binge eating disorder.

Levoamphetamine: The levorotatory enantiomer of amphetamine with similar stimulant properties.

Uniqueness

Dexamfetamine-d3 Hydrochloride is unique due to its stable isotope labeling, which makes it an invaluable tool in research. The incorporation of deuterium atoms allows for precise tracking and analysis of the compound in biological systems, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula |

C9H14ClN |

|---|---|

Molecular Weight |

174.68 g/mol |

IUPAC Name |

(2S)-1,1,1-trideuterio-3-phenylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m0./s1/i1D3; |

InChI Key |

SEVKYLYIYIKRSW-IUDMXIBMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CC1=CC=CC=C1)N.Cl |

Canonical SMILES |

CC(CC1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.